ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate
Description
Ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a conjugated enamino ketone system linked to a 3,4-dimethoxyphenyl group and an ethyl benzoate moiety.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-enyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-5-27-21(24)15-6-9-17(10-7-15)22-13-18(14(2)23)16-8-11-19(25-3)20(12-16)26-4/h6-13,22H,5H2,1-4H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPMSMNGQYCCR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C2=CC(=C(C=C2)OC)OC)\C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl 4-aminobenzoate in the presence of a base, followed by the addition of a butenone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutents
Compound A : 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid
- Structure: Features a triazine core substituted with formyl, methoxy, and phenoxy groups, coupled to a benzoic acid.
- Synthesis : Prepared at 45°C with quantitative yield, contrasting with the target compound’s likely milder synthesis conditions (exact data unavailable) .
- Key Differences: The triazine ring introduces electron-deficient character, whereas the target compound’s enamino ketone system may enhance π-conjugation and redox activity. The benzoic acid in Compound A increases hydrophilicity compared to the ethyl ester in the target.
Compound B : 2-(3,4-Dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Pyrido-pyrimidinone core with 3,4-dimethoxyphenyl and cyclohexenyl-methylamino groups.
- Pharmacological Relevance: Similar dimethoxyphenyl motifs are seen in kinase inhibitors. The cyclohexenyl-amino group may enhance membrane permeability compared to the target’s enamine-ester system .
Functional Group Comparisons
Pharmacological Implications
- The 3,4-dimethoxyphenyl group, common in Compounds B and the target, is associated with interactions in hydrophobic binding pockets of enzymes or receptors .
- The enamino ketone in the target compound could mimic transition states in enzymatic reactions, a feature absent in the triazine (Compound A) or pyrido-pyrimidinone (Compound B) systems.
Biological Activity
Ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23NO5, with a molar mass of 369.41 g/mol. The compound features a complex structure that includes an ethoxy group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | Breast | Induction of apoptosis | 10 |
| Compound B | Lung | Cell cycle arrest | 15 |
| Ethyl Derivative | Colon | Apoptosis and necrosis | 12 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary in vitro assays suggest that the compound exhibits inhibitory effects against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and proliferation. It is hypothesized that the compound may interact with specific receptors or enzymes involved in these pathways, leading to altered gene expression and subsequent biological responses.
Case Studies
A recent case study explored the therapeutic potential of ethyl derivatives in combination therapy for cancer treatment. The study found that when used alongside established chemotherapeutic agents, the compound enhanced the efficacy of treatment while reducing side effects commonly associated with chemotherapy.
Case Study Overview
Study Title: Synergistic Effects of Ethyl Derivatives in Cancer Therapy
Published In: Journal of Cancer Research
Findings: The combination therapy resulted in a significant reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
